molecular formula C16H14Cl2FNO B12583594 Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- CAS No. 289717-50-6

Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-

Cat. No.: B12583594
CAS No.: 289717-50-6
M. Wt: 326.2 g/mol
InChI Key: XQFSLGJDGVQPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorophenoxy and a 5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- typically involves the reaction of 3,4-dichlorophenol with 5-fluoro-2-nitrobenzene under specific conditions to form the intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form the final pyrrolidine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

289717-50-6

Molecular Formula

C16H14Cl2FNO

Molecular Weight

326.2 g/mol

IUPAC Name

2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]pyrrolidine

InChI

InChI=1S/C16H14Cl2FNO/c17-13-5-4-11(9-14(13)18)21-16-6-3-10(19)8-12(16)15-2-1-7-20-15/h3-6,8-9,15,20H,1-2,7H2

InChI Key

XQFSLGJDGVQPGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)OC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.